3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, fluorine, and a hydroxypropan-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide typically involves the following steps:
Bromination and Fluorination: The introduction of bromine and fluorine atoms into the benzene ring can be achieved through electrophilic aromatic substitution reactions. Common reagents include bromine (Br2) and fluorine sources such as N-fluorobenzenesulfonimide (NFSI).
Amidation: The formation of the benzamide core is accomplished by reacting the brominated and fluorinated benzene derivative with an appropriate amine, such as (2S)-1-hydroxypropan-2-amine, under suitable conditions (e.g., using coupling agents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxypropan-2-yl group can be oxidized to a carbonyl group or reduced to a methylene group using suitable oxidizing or reducing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base (e.g., NaOH) to facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce ketones.
Scientific Research Applications
3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity. The hydroxypropan-2-yl group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide
- 3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide
- 3-Bromo-2-fluorobenzonitrile
Uniqueness
3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is unique due to its specific substitution pattern and the presence of the hydroxypropan-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H11BrFNO2 |
---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
3-bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C10H11BrFNO2/c1-6(5-14)13-10(15)7-3-2-4-8(11)9(7)12/h2-4,6,14H,5H2,1H3,(H,13,15)/t6-/m0/s1 |
InChI Key |
YZJISXMKGQKJCY-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=C(C(=CC=C1)Br)F |
Canonical SMILES |
CC(CO)NC(=O)C1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.